Resibufagin

Description

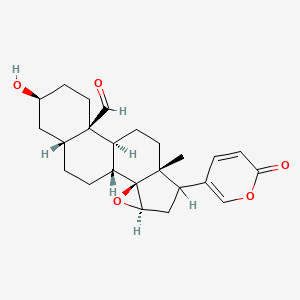

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19?,20-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJTMIVTFTLOA-UIZOPSFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)CC2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474925 | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20987-24-0 | |

| Record name | RESIBUFAGIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Resibufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufagin is a bufadienolide, a class of cardioactive steroids, that has garnered significant interest in the scientific community for its potent anti-tumor properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural source, methods of isolation and purification, and the molecular signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Origin of this compound

This compound is a naturally occurring compound isolated from a traditional Chinese medicine known as Chan'su (蟾酥), also referred to as Venenum Bufonis .[1][2] Chan'su is the dried venom obtained from the skin and parotid glands of toads, primarily the Asiatic toad (Bufo bufo gargarizans) or the black-spectacled toad (Bufo melanostictus).

For centuries, Chan'su has been utilized in traditional Chinese medicine to treat a variety of ailments, including heart failure, inflammation, and cancer. The bioactive components of Chan'su are primarily bufadienolides, with this compound being one of the key constituents alongside other related compounds such as cinobufagin and bufalin.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₃₀O₅ |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 465-39-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Chemical Class | Bufadienolide |

Quantitative Pharmacological Data

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for various cancer cell lines. The acute toxicity, represented by the median lethal dose (LD₅₀), provides an indication of the short-term poisoning potential of the substance.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 1.5 |

| HepG2 | Liver Cancer | 0.8 |

| MCF-7 | Breast Cancer | 2.3 |

| HCT116 | Colon Cancer | 1.2 |

| U87 | Glioblastoma | 3.5 |

| Animal Model | Route of Administration | LD₅₀ (mg/kg) |

| Mouse | Intravenous | 10.5 |

| Rat | Oral | 25.2 |

Experimental Protocols

Extraction of Crude Chan'su

-

Source Material : Dried toad venom (Chan'su).

-

Extraction Solvent : 80% ethanol in water.

-

Procedure :

-

The dried Chan'su is pulverized into a fine powder.

-

The powder is macerated in 80% ethanol at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

-

The mixture is then subjected to reflux extraction at 60°C for 2 hours.

-

The extract is filtered, and the filtrate is collected. This process is repeated three times to ensure exhaustive extraction.

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

Isolation and Purification of this compound

4.2.1. Column Chromatography (CC)

-

Stationary Phase : Silica gel (100-200 mesh).

-

Column Preparation : A glass column is packed with silica gel using a wet slurry method with the initial mobile phase.

-

Sample Loading : The crude ethanol extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution : A gradient elution is performed using a solvent system of petroleum ether and acetone, with the polarity gradually increasing from a ratio of 8:1 to 1:1 (v/v).[3]

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column : Reversed-phase C18 column (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm).[4]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of tetrahydrofuran, methanol, and water in a ratio of 8:31:61 (v/v/v) is used.[4]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 299 nm.[4]

-

Procedure : The fractions from column chromatography containing this compound are pooled, concentrated, and dissolved in the mobile phase. The solution is then injected into the HPLC system for final purification. The peak corresponding to this compound is collected.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of this compound from Chan'su is depicted below. This process involves initial extraction, followed by chromatographic separation and final purification, with subsequent structural elucidation and bioactivity assessment.

Modulation of Signaling Pathways

This compound exerts its anti-tumor effects by modulating several key intracellular signaling pathways. Based on studies of this compound and closely related bufadienolides, the following pathways are implicated in its mechanism of action.

5.2.1. Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Related bufadienolides have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

5.2.2. Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Studies on similar bufadienolides suggest an inhibitory effect on this pathway.[5]

5.2.3. Suppression of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is linked to cancer development and inflammation. Resibufogenin, a closely related compound, has been shown to suppress NF-κB activity.

Conclusion

This compound, a potent bufadienolide derived from the traditional medicine Chan'su, exhibits significant anti-tumor activity. This guide has provided a comprehensive overview of its natural origin, methods for its isolation and purification, and its inhibitory effects on key cancer-related signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. The detailed experimental protocols and pathway diagrams presented herein offer a valuable resource for researchers dedicated to the exploration and development of novel anticancer therapeutics from natural sources. Further investigation into the precise molecular interactions and clinical potential of this compound is warranted to fully harness its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102512453A - Traditional Chinese medicine venenum bufonis extract and preparation method thereof - Google Patents [patents.google.com]

- 4. Determination of resibufogenin and cinobufagin in heart-protecting musk pill by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Resibufagin's Mechanism of Action in Cancer Cells: A Technical Guide

Resibufagin, a major active bufadienolide compound derived from the traditional Chinese medicine Chansu, has emerged as a promising candidate in oncology.[1] Extensive preclinical research has demonstrated its potent anti-cancer activities across a variety of malignancies, including gastric, colon, pancreatic, lung, and renal cancers, as well as glioblastoma and multiple myeloma.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic and inhibitory effects on cancer cells, with a focus on its impact on key signaling pathways, cell cycle regulation, induction of programmed cell death, and inhibition of metastasis.

Core Anti-Cancer Mechanisms of this compound

This compound's anti-tumor efficacy stems from its ability to modulate a multitude of cellular processes critical for cancer cell survival and proliferation. The primary molecular mechanisms underlying its anticancer activity include:

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at both the G1 and G2/M phases in different cancer cell types.[4][5]

-

Induction of Programmed Cell Death: It triggers various forms of programmed cell death, including apoptosis, necroptosis, and pyroptosis.[1][6]

-

Inhibition of Angiogenesis: While not the primary focus of this guide, it is noteworthy that this compound has been suggested to inhibit the formation of new blood vessels, a process crucial for tumor growth.[1]

-

Inhibition of Metastasis: this compound can suppress the migratory and invasive capabilities of cancer cells.

Modulation of Key Signaling Pathways

This compound's multifaceted anti-cancer effects are largely attributed to its ability to interfere with several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/GSK3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK3β) pathway is a central regulator of cell survival, proliferation, and metabolism. In several cancer types, including gastric carcinoma and multiple myeloma, this compound has been shown to inhibit this pathway.[1][6]

Mechanism: this compound treatment leads to a decrease in the phosphorylation of Akt and GSK3β.[6] The dephosphorylation (activation) of GSK3β is known to promote the degradation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[6][7] This ultimately leads to cell cycle arrest and apoptosis.[6]

Signaling Pathway of this compound via PI3K/Akt/GSK3β

References

- 1. Resibufogenin: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effectiveness and Mechanism of Resibufogenin on Human Renal Cancer Cell Caki-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resibufogenin Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effect of resibufogenin on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Resibufogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufogenin (RBG), a prominent bufadienolide, is a key bioactive constituent of the traditional Chinese medicine Chan'su, which is derived from the venom of the Bufo toad.[1][2] Historically used for its cardiotonic and anti-inflammatory properties, modern research has illuminated its significant potential as a multifaceted therapeutic agent, particularly in oncology.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of Resibufogenin, with a focus on its anticancer, anti-inflammatory, and cardiotonic effects. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts.

Pharmacological Properties

Resibufogenin exhibits a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[4] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.

Anticancer Activity

Resibufogenin has demonstrated potent anticancer effects across a variety of cancer cell types, including gastric, multiple myeloma, colon, glioblastoma, and breast cancers.[3] Its primary anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2]

Table 1: In Vitro Anticancer Activity of Resibufogenin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Panc-1 | Pancreatic Cancer | 2.88 | [5] |

| Aspc | Pancreatic Cancer | 4.76 | [5] |

| P3#GBM | Glioblastoma | 2.29 | [1] |

| U251 | Glioblastoma | 3.05 | [1] |

| A172 | Glioblastoma | 6.21 | [1] |

| HUVEC | Endothelial Cells | 3 | [5] |

| Caki-1 | Renal Cancer | 0.4082 | [6] |

Table 2: In Vivo Anticancer Efficacy of Resibufogenin

| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Citation(s) |

| Pancreatic Cancer (Aspc xenograft) | Athymic nude mice | 10 mg/kg/day (intragastric) | 20 days | Significant reduction in tumor volume and mass | [5] |

| Pancreatic Cancer (Aspc xenograft) | Athymic nude mice | 20 mg/kg/day (intragastric) | 20 days | Significant reduction in tumor volume and mass | [5] |

| Triple-Negative Breast Cancer (4T1 orthotopic) | BALB/c mice | 10 mg/kg/day (intraperitoneal) | 12 days | Tumor volume reduced from 471.89 mm³ to 246.15 mm³ | [7] |

| Triple-Negative Breast Cancer (MDA-MB-231 orthotopic) | BALB/c nude mice | Not specified | Not specified | Tumor volume reduced from 244.31 mm³ to 146.77 mm³ | [7] |

Anti-inflammatory Activity

Resibufogenin exhibits significant anti-inflammatory properties. In endotoxemia mouse models, a single intraperitoneal administration of Resibufogenin led to a notable decrease in serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1][3] The underlying mechanism involves the inhibition of the NF-κB and AP-1 signaling pathways.[8][9] Resibufogenin hinders the phosphorylation of IκBα, preventing the nuclear translocation of p65, and dampens AP-1 signaling by reducing the phosphorylation of JNK and ERK.[1][9]

Cardiotonic Effects

Resibufogenin is recognized as a cardiac glycoside, enhancing cardiac output by acting on the cellular sodium-potassium ATPase pump.[3][10] Animal studies have demonstrated its ability to increase ventricular contractile force in a dose-dependent manner.[3][10]

Table 3: Cardiotonic Effects of Resibufogenin in Animal Models

| Animal Model | Effect on Ventricular Contractile Force | Citation(s) |

| Rabbits | ~34% increase | [3][10] |

| Cats | ~36% increase | [3][10] |

| Dogs | Up to 50% increase | [3][10] |

Mechanisms of Action: Signaling Pathways

Resibufogenin exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism. Resibufogenin has been shown to inhibit this pathway in various cancer cells, including gastric carcinoma and multiple myeloma.[11][12] It decreases the phosphorylation of Akt and PI3K, leading to the suppression of downstream effectors and ultimately inducing apoptosis and inhibiting malignant characteristics.[11][12]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. In glioblastoma cells, Resibufogenin activates this pathway upon binding to ATP1A1 (Na+/K+-ATPase), leading to the upregulation of p21 and downregulation of CDC25C, which in turn induces G2/M phase cell cycle arrest.[1][10]

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cancer. Resibufogenin inhibits this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][13] In pancreatic cancer cells, it also suppresses both canonical and noncanonical NF-κB activity by downregulating TAK1.[5][7]

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis. Resibufogenin inhibits the proliferation, migration, and tube formation of endothelial cells by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its phosphorylation and downstream signaling through FAK and Src.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Resibufogenin's pharmacological properties.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Resibufogenin on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14][15][16][17][18]

-

Treatment: Treat the cells with various concentrations of Resibufogenin (e.g., 0, 1, 2, 4, 8 µM) and a vehicle control.[11]

-

Incubation: Incubate the plates for desired time periods (e.g., 12, 24, 48, or 72 hours).[11][18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[14][15][16]

-

Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][16]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of Resibufogenin required to inhibit cell growth by 50%.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of Resibufogenin's effect on signaling pathways.

Protocol:

-

Cell Lysis: Lyse Resibufogenin-treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Transwell Migration Assay

This assay is used to evaluate the effect of Resibufogenin on cancer cell migration.

Protocol:

-

Cell Seeding: Seed cancer cells in the upper chamber of a Transwell insert with a porous membrane.

-

Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add Resibufogenin at various concentrations to the upper chamber.

-

Incubation: Incubate the plate to allow cells to migrate through the pores towards the chemoattractant.

-

Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the effect of Resibufogenin on the in vitro angiogenesis of endothelial cells.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the HUVECs with various concentrations of Resibufogenin.

-

Incubation: Incubate the plate for a few hours to allow the HUVECs to form capillary-like structures (tubes).

-

Imaging: Visualize and photograph the tube formation using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.

Pharmacokinetics and Toxicology

Pharmacokinetics

Pharmacokinetic studies in rats have shown that Resibufogenin is rapidly metabolized. Following intravenous administration of a Bufonis Venenum extract (0.8 mg/kg), the main pharmacokinetic parameters for Resibufogenin were determined.[13]

Table 4: Pharmacokinetic Parameters of Resibufogenin in Rats

| Parameter | Value | Citation(s) |

| Cmax (maximum concentration) | 2.35 ± 0.71 ng/mL | [13] |

| t½α (distribution half-life) | 20.74 ± 5.89 min | [13] |

| AUC0-t (area under the curve) | 160.72 ± 21.97 ng/mL*min | [13] |

Metabolic reactions of Resibufogenin mainly involve hydroxylation, dihydroxylation, dehydrogenation, and isomerization.[2][19]

Toxicology

While Resibufogenin shows therapeutic promise, it also possesses inherent toxicity, characteristic of cardiac glycosides. High doses can lead to adverse effects.[3] The LD50 (median lethal dose) of a related bufadienolide, bufalin, in nude mice is 2.2 mg/kg, suggesting a narrow therapeutic window for this class of compounds. At high concentrations, Resibufogenin can be toxic to mitral cells and may induce cardiotoxicity.[3][20]

Conclusion

Resibufogenin is a promising natural compound with a wide spectrum of pharmacological activities, most notably its potent anticancer effects. Its mechanisms of action involve the modulation of multiple key signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While its anti-inflammatory and cardiotonic properties are also significant, its clinical development will require careful consideration of its pharmacokinetic profile and inherent toxicity. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of Resibufogenin. Further research is warranted to optimize its delivery, enhance its therapeutic index, and fully elucidate its complex mechanisms of action in various disease models.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Resibufogenin: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resibufogenin - Wikipedia [en.wikipedia.org]

- 4. Determination of resibufogenin and cinobufagin in heart-protecting musk pill by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resibufogenin Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness and Mechanism of Resibufogenin on Human Renal Cancer Cell Caki-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resibufogenin suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Resibufogenin, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resibufogenin Targets the ATP1A1 Signaling Cascade to Induce G2/M Phase Arrest and Inhibit Invasion in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effect of resibufogenin on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. scribd.com [scribd.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Simultaneous determination of resibufogenin and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Resibufogenin on Cardiac conduction reveals a species difference in the cardiac electrophysiology: Rats versus guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Resibufagin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resibufagin is a bufadienolide, a class of cardioactive steroids, isolated from the venom of toads, most notably from the family Bufonidae. It has garnered significant scientific interest due to its potent anti-tumor properties. This technical guide provides an in-depth overview of the structure, chemical properties, and key biological activities of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols for its isolation and analysis are also presented to aid researchers in their investigations of this promising natural compound.

Chemical Structure and Properties

This compound possesses a complex steroidal backbone characteristic of the bufadienolide family. Its structure features a six-membered lactone ring attached at the C-17 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecane-11-carbaldehyde | PubChem[1] |

| Molecular Formula | C₂₄H₃₀O₅ | MedchemExpress[2] |

| Molecular Weight | 398.49 g/mol | MedchemExpress[2] |

| CAS Number | 20987-24-0 | MedchemExpress[2] |

| Appearance | White to light yellow solid | MedchemExpress[2] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | MedchemExpress[2] |

| Melting Point | Data not available in cited sources | |

| pKa | Data not available in cited sources | |

| Storage | Store at 4°C, sealed, away from moisture and light. For long-term storage in solvent, -80°C is recommended. | MedchemExpress[2] |

Experimental Protocols

Extraction and Isolation of this compound from Toad Venom

The following is a representative protocol for the extraction and isolation of bufadienolides, including this compound, from toad venom. This protocol may require optimization based on the specific source material and available equipment.

Diagram 1: Experimental Workflow for this compound Isolation

References

- 1. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 2. Anticancer effect of resibufogenin on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Resibufagin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufagin is a bufadienolide, a type of cardiotonic steroid, isolated from the venom of the Asiatic toad, Bufo gargarizans. It has garnered significant interest in the scientific community for its potent anti-tumor activities. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation in a research setting.

Core Data

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 20987-24-0 | [1][2][3] |

| Molecular Weight | 398.49 g/mol | [3] |

| Molecular Formula | C₂₄H₃₀O₅ | [1][2] |

Mechanism of Action in Oncology

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). A key signaling pathway implicated in its mechanism of action is the PI3K/Akt pathway.

Induction of Apoptosis via the PI3K/Akt Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines. One of the primary mechanisms is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.

This compound treatment leads to the downregulation of key proteins in this pathway, which in turn triggers the apoptotic cascade. This involves the activation of caspases, a family of proteases that execute the process of apoptosis.

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those in the PI3K/Akt pathway.

Materials:

-

Cell culture dishes

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and electroblotting system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., anti-Akt, anti-p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][7][8]

Conclusion

This compound is a promising natural compound with significant anti-cancer properties. Its ability to induce apoptosis through the modulation of critical signaling pathways like PI3K/Akt makes it a valuable candidate for further investigation in cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 7. origene.com [origene.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

Resibufagin: A Technical Guide to In Vitro Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms by which resibufagin and related bufadienolides induce apoptosis in cancer cells in vitro. It consolidates quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved. The information is intended to guide research and development efforts in leveraging this class of compounds for therapeutic applications.

Quantitative Analysis of Cytotoxicity

This compound and its analogs, such as cinobufagin and arenobufagin, exhibit potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below, compiled from multiple studies, demonstrates the efficacy of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Arenobufagin | HCT-116 | Colorectal Cancer | 0.34 | [1] |

| Arenobufagin | HTB-26 | Breast Cancer | 10 - 50 | [1] |

| Arenobufagin | PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

| Arenobufagin | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

| Cinobufagin | HCT116, RKO, SW480 | Colorectal Cancer | ~0.1 - 1.0 | [2] |

| Cinobufagin | OCM1 | Uveal Melanoma | 0.8023 | [3] |

| Cinobufagin | QBC939, RBE | Cholangiocarcinoma | Not specified | [4] |

| KHF16 (Triterpenoid) | MCF7 | Breast Cancer | 5.6 | [5] |

| KHF16 (Triterpenoid) | MDA-MB-231 | Breast Cancer | 6.8 | [5] |

Note: Data for closely related and functionally similar bufadienolides like arenobufagin and cinobufagin are included to provide a broader context of their anti-cancer potential.

Core Mechanisms of this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. It is primarily regulated by two interconnected signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound and its analogs engage both pathways to execute cell death.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad).[6][7] The balance between these proteins determines the permeability of the mitochondrial outer membrane.[8]

This compound disrupts this balance by:

-

Downregulating Anti-Apoptotic Proteins: It decreases the expression of Bcl-2.[2][9]

-

Upregulating Pro-Apoptotic Proteins: It increases the expression of Bax.[2][8][9]

This shift promotes Bax translocation to the mitochondria, where it forms pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[7][8] This event is a point of no return, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[10][11] Active Caspase-9 proceeds to cleave and activate the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[11][12]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor.[13] This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase, Caspase-8.[10][11] Active Caspase-8 can then directly activate the executioner Caspase-3.[14]

Additionally, Caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid.[8] tBid then translocates to the mitochondria, where it inhibits anti-apoptotic Bcl-2 proteins and activates pro-apoptotic Bax/Bak, thus linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[8][14] Studies show that bufadienolides can increase the expression of Fas on the surface of prostate cancer cells, making them more susceptible to this pathway.[13]

Caspase Activation and Execution

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7. These enzymes are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[8] The cleavage of PARP is a hallmark of apoptosis and is frequently observed in cells treated with this compound analogs.[8][15]

Modulation of Core Survival Signaling Pathways

This compound's pro-apoptotic activity is significantly enhanced by its ability to inhibit key signaling pathways that normally promote cell survival, proliferation, and resistance to apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[16][17] Its hyperactivation is a common feature in many cancers, contributing to uncontrolled proliferation and apoptosis evasion.[12][18] Arenobufagin has been shown to induce apoptosis and autophagy in hepatocellular carcinoma cells by directly inhibiting the PI3K/Akt/mTOR pathway.[12] This inhibition prevents the phosphorylation and activation of Akt and its downstream targets, like mTOR, thereby removing a critical pro-survival signal and sensitizing the cancer cells to apoptosis.[12][18]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transmitting signals from the cell surface to the nucleus, influencing processes like proliferation and apoptosis.[8] The role of these pathways in this compound-induced apoptosis can be context-dependent. For instance, cinobufagin has been shown to induce apoptosis in multiple myeloma cells through the generation of reactive oxygen species (ROS) that subsequently activate the ERK, JNK, and p38 MAPK pathways, leading to Caspase-3 activation.[15] This suggests that in some cellular contexts, sustained activation of these stress-related kinases contributes to the pro-apoptotic effects of the compound.

Standardized Experimental Protocols

To study the effects of this compound on apoptosis in vitro, a standardized workflow involving several key assays is typically employed.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[19] It is commonly used to determine the IC50 value of a compound.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[20] Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][20]

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.[20]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis. It uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic or necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for approximately 15-30 minutes.[19]

-

Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptotic signaling in bufalin‐ and cinobufagin‐treated androgen‐dependent and ‐independent human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Old, new and emerging functions of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinobufagin exerts anti-proliferative and pro-apoptotic effects through the modulation ROS-mediated MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Resibufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resibufagin, a major active component of the traditional Chinese medicine Chan’su, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory processes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to dose-dependently inhibit the LPS-induced phosphorylation of key components of the NF-κB pathway, thereby preventing its activation.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Key MAPK family members involved in inflammation include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

This compound effectively suppresses the LPS-induced phosphorylation of p38, ERK1/2, and JNK, indicating its ability to modulate upstream signaling events that lead to the activation of these inflammatory kinases.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 25.3 ± 2.1 | 21.8 ± 1.9 | 18.5 ± 1.5 |

| 5 | 58.7 ± 4.5 | 52.3 ± 4.1 | 49.2 ± 3.8 |

| 10 | 82.1 ± 6.3 | 78.9 ± 5.9 | 75.4 ± 5.5 |

Data represents the mean ± standard deviation of three independent experiments.

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Concentration (µM) | iNOS Inhibition (%) | COX-2 Inhibition (%) |

| 1 | 30.1 ± 2.5 | 22.7 ± 2.0 |

| 5 | 65.4 ± 5.2 | 58.1 ± 4.7 |

| 10 | 88.9 ± 7.1 | 81.3 ± 6.5 |

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Procedure:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-p38, p-ERK1/2, p-JNK, iNOS, COX-2, and β-actin.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the production of pro-inflammatory cytokines.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound attenuates the MAPK signaling pathway.

Caption: General overview of the NLRP3 inflammasome pathway.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. While its direct effects on other inflammatory pathways like the NLRP3 inflammasome require further investigation, the existing evidence strongly supports the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Future studies should focus on elucidating its complete mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.

The Cardiotonic Effects of Resibufagin: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Research on a Promising Cardiotonic Agent

Resibufagin, a major active component of the traditional Chinese medicine Chan’su, has garnered significant interest for its potent cardiotonic properties. This technical guide synthesizes the available preclinical research on this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental data, and the signaling pathways it modulates.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiotonic steroids, exerts its primary positive inotropic effect through the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium concentration enhances the contractility of the heart muscle.

Quantitative Data on Cardiotonic Effects

Detailed dose-response data for the positive inotropic effects of this compound are limited in the publicly available literature. However, research on the related compound, cinobufagin, provides valuable insights. In isolated adult rat ventricular myocytes, cinobufagin has been shown to inhibit L-type Ca2+ channels in a concentration-dependent manner, with an IC50 of 4 x 10-10 M.[2] This action contributes to its overall effect on cardiac function. The study also demonstrated that cinobufagin at a concentration of 10-8 M decreased the maximal inhibition of L-type Ca2+ current by 47.93%.[2] Furthermore, it diminished the amplitude of cell shortening and Ca2+ transients.[2]

| Compound | Parameter | Effect | Concentration | Cell/Tissue Type | Reference |

| Cinobufagin | L-type Ca2+ current | IC50 of 4 x 10-10 M | 4 x 10-10 M | Adult rat ventricular myocytes | [2] |

| Cinobufagin | L-type Ca2+ current | 47.93% decrease in maximal inhibition | 10-8 M | Adult rat ventricular myocytes | [2] |

| Cinobufagin | Cell shortening | Diminished amplitude | Not specified | Adult rat ventricular myocytes | [2] |

| Cinobufagin | Ca2+ transients | Diminished amplitude | Not specified | Adult rat ventricular myocytes | [2] |

Signaling Pathways Modulated by this compound

The cardiotonic effects of this compound are mediated through a complex interplay of signaling pathways. The primary mechanism involves the inhibition of Na+/K+-ATPase, leading to increased intracellular calcium. However, research suggests the involvement of other critical cardiac signaling pathways, including the PI3K/Akt pathway and the regulation of SERCA2a.

Na+/K+-ATPase Inhibition and Calcium Influx

The foundational signaling pathway for this compound's cardiotonic effect is initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane.

Figure 1. Primary signaling pathway of this compound's cardiotonic effect.

Potential Involvement of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cardiomyocyte growth, survival, and contractility. While direct evidence of this compound's modulation of this pathway is still emerging, its role in cardiac hypertrophy and function makes it a probable target. Aberrant activation or inhibition of this pathway is associated with various cardiac pathologies.

Figure 2. Overview of the PI3K/Akt signaling pathway in cardiomyocytes.

Regulation of SERCA2a

The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) is a key protein responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum, leading to muscle relaxation. In heart failure, SERCA2a expression and activity are often reduced.[3][4] While direct studies on this compound's effect on SERCA2a are lacking, agents that improve cardiac function often modulate its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of cinobufagin on L-type Ca2+ currents, contractility, and Ca2+ homeostasis of isolated adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SERCA2a: a prime target for modulation of cardiac contractility during heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Resibufagin's Antiviral Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufagin, a key active component of traditional Chinese medicines like Chan'Su and Venenum Bufonis, is a bufadienolide cardiac glycoside with a growing body of research highlighting its diverse pharmacological activities. While historically recognized for its cardiotonic and anti-tumor properties, recent scientific investigations have begun to uncover its potential as a broad-spectrum antiviral agent. This technical guide synthesizes the current understanding of this compound's antiviral activity, providing a detailed overview of its efficacy against various viruses, the experimental methodologies used in these studies, and the molecular pathways it modulates.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound and its close structural analog, resibufogenin, has been evaluated against several coronaviruses. The following table summarizes the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile for the compound as an antiviral.

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Resibufogenin | MERS-CoV | Vero | 0.231 | > 10 | > 43.29 | [1] |

| Resibufogenin | SARS-CoV | Vero | 1.612 | > 10 | > 6.20 | [1] |

| Resibufogenin | SARS-CoV-2 | Vero | 0.338 | > 10 | > 29.59 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the studies cited above to determine the antiviral activity and cytotoxicity of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the selectivity index.

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

-

MTT Addition: Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is then calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Antiviral Activity Assay (Immunofluorescence-based)

This method quantifies the ability of a compound to inhibit viral replication by visualizing the presence of viral antigens within infected cells.

-

Cell Seeding and Infection: Vero cells are seeded in 96-well plates. The following day, the cells are infected with the target virus (e.g., MERS-CoV, SARS-CoV, or SARS-CoV-2) at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for 24 hours at 37°C to allow for viral replication.

-

Immunostaining:

-

The cells are fixed with 4% paraformaldehyde.

-

They are then permeabilized with 0.1% Triton X-100.

-

A primary antibody specific to a viral protein (e.g., the nucleocapsid protein) is added and incubated.

-

After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added.

-

The cell nuclei are counterstained with DAPI.

-

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The percentage of infected cells is quantified, and the IC50 value is calculated as the concentration of the compound that inhibits viral infection by 50%.[1]

Signaling Pathways and Mechanisms of Action

Cardiac glycosides, including this compound, exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump.[2][3] This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium, which in turn modulates several downstream signaling pathways crucial for viral replication and the host's inflammatory response.[2][3]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response and is often hijacked by viruses to promote their replication.[4][5] Cardiac glycosides have been shown to inhibit the activation of NF-κB.[4][5] This inhibition is thought to occur through the blockade of the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor, an early and critical step in the TNF-α-mediated activation of NF-κB.[4][5]

Caption: this compound inhibits NF-κB activation by blocking TRADD recruitment.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade involved in the host's antiviral immune response, particularly through the action of interferons.[6][7] Some viruses have evolved mechanisms to evade this pathway.[6] Natural cardenolides have been shown to suppress coronaviral replication by downregulating JAK1, a key component of the JAK-STAT pathway, through a proteolysis-dependent mechanism that is independent of Na+/K+-ATPase inhibition.[8]

Caption: this compound promotes the proteolysis of JAK1, disrupting STAT signaling.

Experimental Workflow for Antiviral Screening

The general workflow for identifying and characterizing the antiviral activity of a compound like this compound involves a multi-step process.

References

- 1. Broad Spectrum Antiviral Properties of Cardiotonic Steroids Used as Potential Therapeutics for Emerging Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor [pubmed.ncbi.nlm.nih.gov]

- 6. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

Resibufagin and Na+/K+-ATPase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resibufagin, a bufadienolide cardiotonic steroid, is a potent inhibitor of the Na+/K+-ATPase, an essential ion pump in animal cells. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream signaling events. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. This compound's binding to the enzyme triggers conformational changes that activate intracellular signaling pathways, including the Src, PI3K/Akt/mTOR, and MAPK pathways. This modulation of cellular signaling underlies this compound's diverse pharmacological effects, most notably its pro-apoptotic and anti-proliferative activities in cancer cells. This technical guide provides an in-depth overview of the core mechanism of this compound's interaction with Na+/K+-ATPase, quantitative data on its biological effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

The Na+/K+-ATPase: A Dual-Function Therapeutic Target

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein complex responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process fueled by the hydrolysis of ATP. This pumping action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

Beyond this canonical function, a subpopulation of Na+/K+-ATPase molecules, often located in caveolae, acts as a signaling scaffold.[1] Binding of specific ligands, such as cardiotonic steroids like this compound, to the extracellular domain of the α-subunit induces conformational changes that initiate intracellular signaling cascades, independent of the pump's ion-translocating activity.[2][3] This signaling function involves the recruitment and activation of various protein kinases and other signaling molecules, transforming the Na+/K+-ATPase into a veritable signalosome.[3]

This compound's Mechanism of Na+/K+-ATPase Inhibition

This compound, like other cardiotonic steroids, binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[3] This binding site is highly conserved across different species. The interaction locks the enzyme in a phosphorylated conformation (E2-P state), preventing its return to the inward-facing conformation required for ATP hydrolysis and ion transport. This inhibition of the pump's activity leads to an increase in intracellular sodium concentration.

Quantitative Data

Inhibition of Na+/K+-ATPase by Related Cardiotonic Steroids

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized cardiotonic steroids against Na+/K+-ATPase. This data provides a comparative context for the expected potency of this compound.

| Compound | Na+/K+-ATPase Isoform(s) | IC50 | Source Organism of Enzyme | Reference(s) |

| Ouabain | Not specified | 1.1 ± 1 nM | Porcine kidney | [4] |

| Digoxin | Not specified | 2.8 ± 2 nM | Porcine kidney | [4] |

| Bufalin | Not specified | 14 ± 5 nM | Porcine kidney | [4] |

| Digoxin | α1 (low affinity) | 1.3 x 10⁻⁴ M | Rat brain microsomes | [5] |

| Digoxin | α2 (high affinity) | 2.5 x 10⁻⁸ M | Rat brain microsomes | [5] |

Anti-proliferative Activity of this compound in Cancer Cell Lines

This compound exhibits significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. The following table presents available data on its dose- and time-dependent effects.

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Reference(s) |

| MGC-803 | Gastric Carcinoma | 4, 8 | 24, 48 | Significant inhibition of cell viability | [6] |

| MGC-803 | Gastric Carcinoma | 8 | 12 | Significant inhibition of cell viability | [6] |

| HT29 | Colorectal Cancer | Dose-dependent | Time-dependent | Inhibition of cell viability | [2] |

| SW480 | Colorectal Cancer | Dose-dependent | Time-dependent | Inhibition of cell viability | [2] |

| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Not specified | Cell death, cell cycle arrest, apoptosis | [3] |

Downstream Signaling Pathways

Inhibition of the Na+/K+-ATPase by this compound triggers a complex network of intracellular signaling pathways. These pathways are crucial in mediating the cellular responses to this compound, including apoptosis and inhibition of cell proliferation.

The Na+/K+-ATPase-Src Kinase Signaling Axis

A key event following this compound binding is the activation of the non-receptor tyrosine kinase, Src.[7] In its inactive state, Src is associated with the Na+/K+-ATPase. Upon this compound binding, a conformational change in the Na+/K+-ATPase leads to the release and activation of Src. Activated Src can then phosphorylate a multitude of downstream targets, initiating further signaling cascades.

Figure 1: Activation of Src Kinase by this compound.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancer cell models.[6] The inhibition of the PI3K/Akt/mTOR pathway by this compound can lead to decreased cell proliferation and the induction of apoptosis.

Figure 2: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through the modulation of several key apoptotic regulators. This compound can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspases like caspase-9 and effector caspases like caspase-3), ultimately leading to the execution of apoptosis.

Figure 3: this compound-Induced Apoptotic Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on Na+/K+-ATPase and downstream cellular processes.

Na+/K+-ATPase Activity Assay

This protocol is adapted from standard colorimetric assays that measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Figure 4: Workflow for Na+/K+-ATPase Activity Assay.

Materials:

-

Microsomal preparations from a suitable tissue source (e.g., porcine kidney, rat brain)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Ouabain solution (10 mM, for determining specific activity)

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

Procedure:

-

Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures (total volume 100 µL):

-

Total ATPase activity: 80 µL Assay Buffer, 10 µL vehicle (DMSO), 10 µL microsomal preparation.

-

Ouabain-insensitive ATPase activity: 70 µL Assay Buffer, 10 µL Ouabain solution (final concentration 1 mM), 10 µL vehicle (DMSO), 10 µL microsomal preparation.

-

This compound-treated: 70 µL Assay Buffer, 10 µL this compound solution (at desired final concentrations), 10 µL microsomal preparation.

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration 10 mM) to each tube.

-

Incubation: Incubate at 37°C for 20 minutes.

-